molecular formula C29H37N7O2S B2708603 Cdk9-IN-7

Cdk9-IN-7

Cat. No.: B2708603
M. Wt: 547.7 g/mol
InChI Key: LLMKBTGLZJIAMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CDK9-IN-7 is a potent and selective inhibitor of cyclin-dependent kinase 9 (CDK9). Cyclin-dependent kinase 9 is a member of the cyclin-dependent kinase family, which plays a crucial role in regulating transcriptional elongation by phosphorylating the RNA polymerase II C-terminal domain. This compound has garnered significant interest due to its potential therapeutic applications, particularly in cancer treatment, where it can inhibit the transcription of oncogenes and induce apoptosis in cancer cells .

Scientific Research Applications

CDK9-IN-7 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the role of cyclin-dependent kinase 9 in transcriptional regulation and to develop new inhibitors with improved selectivity and potency.

    Biology: Employed in cellular and molecular biology research to investigate the mechanisms of gene expression and the effects of cyclin-dependent kinase 9 inhibition on cellular processes.

    Medicine: Explored as a potential therapeutic agent for treating various cancers, particularly those with dysregulated transcriptional machinery. It has shown promise in preclinical studies for inducing apoptosis in cancer cells and inhibiting tumor growth.

    Industry: Utilized in the development of new pharmaceuticals targeting cyclin-dependent kinase 9 and related pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CDK9-IN-7 involves multiple steps, starting from commercially available starting materials. The key steps include:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield reactions, cost-effective reagents, and scalable reaction conditions to ensure consistent quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: CDK9-IN-7 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions are various derivatives of this compound, each with distinct inhibitory profiles and potential therapeutic applications .

Mechanism of Action

CDK9-IN-7 exerts its effects by selectively inhibiting cyclin-dependent kinase 9. Cyclin-dependent kinase 9, in complex with cyclin T1, forms the positive transcription elongation factor b (P-TEFb), which phosphorylates the RNA polymerase II C-terminal domain. This phosphorylation is essential for the transition from transcription initiation to elongation. By inhibiting cyclin-dependent kinase 9, this compound prevents the phosphorylation of RNA polymerase II, leading to the suppression of transcriptional elongation and the downregulation of oncogenes. This ultimately induces apoptosis in cancer cells and inhibits tumor growth .

Comparison with Similar Compounds

CDK9-IN-7 is compared with other cyclin-dependent kinase 9 inhibitors, such as:

    Flavopiridol: A first-generation cyclin-dependent kinase inhibitor with broad activity against multiple cyclin-dependent kinases.

    NVP-2: Another selective cyclin-dependent kinase 9 inhibitor with potent antitumor activity.

    AZD4573: A highly selective cyclin-dependent kinase 9 inhibitor that induces apoptosis in hematologic cancer cells.

Properties

IUPAC Name

7-cyclopentyl-2-[4-(8-isothiocyanatooctanoylamino)anilino]-N,N-dimethylpyrrolo[2,3-d]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H37N7O2S/c1-35(2)28(38)25-18-21-19-31-29(34-27(21)36(25)24-10-7-8-11-24)33-23-15-13-22(14-16-23)32-26(37)12-6-4-3-5-9-17-30-20-39/h13-16,18-19,24H,3-12,17H2,1-2H3,(H,32,37)(H,31,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLMKBTGLZJIAMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC2=CN=C(N=C2N1C3CCCC3)NC4=CC=C(C=C4)NC(=O)CCCCCCCN=C=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H37N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

547.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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